N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-21(2)27(25,26)22-9-7-13(8-10-22)12-19-16(23)17(24)20-15-6-4-3-5-14(15)11-18/h3-6,13H,7-10,12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMYQOEZWBTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl intermediate. This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.
Synthesis of the Piperidine Derivative: The piperidine derivative is synthesized by reacting piperidine with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Coupling Reaction: The final step involves coupling the 2-cyanophenyl intermediate with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the cyanophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse applications, ranging from antiviral agents to flavoring additives. Below is a comparative analysis of structurally related compounds:
Structural Features and Functional Groups
Unique Attributes of the Target Compound
The dimethylsulfamoyl-piperidine group in the target compound distinguishes it from analogs. This moiety may enhance:
Solubility: Sulfonamide groups improve water solubility compared to non-polar substituents (e.g., anthracene in BD01460068).
Metabolic Stability : Resistance to cytochrome P450-mediated degradation, unlike compounds with hydroxy or methoxy groups .
Target Selectivity: The cyanophenyl group’s electron-withdrawing nature could optimize binding to enzymes or viral proteins.
Biological Activity
N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in oncology and virology. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound includes:
- Cyanophenyl group
- Dimethylsulfamoyl piperidine moiety
- Oxalamide linkage
This unique structure may contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research indicates that compounds with similar oxalamide structures can inhibit viral entry by interfering with receptor-ligand interactions. For instance, oxalamides have been identified as inhibitors of HIV-1 entry by blocking the gp120-CD4 interaction, which is critical for viral infection .
Potential Mechanisms
- Inhibition of Protein Interactions : The compound may interfere with protein-protein interactions essential for viral replication.
- Targeting Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression.
Antiviral Activity
Research has demonstrated that oxalamides can effectively inhibit HIV entry into host cells. Specifically, compounds structurally related to this compound have shown significant activity against both X4 and R5 viral strains, indicating broad-spectrum antiviral potential .
Anticancer Properties
In preclinical studies, oxalamides have been explored for their anticancer properties. They may exert cytotoxic effects on various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of tumor growth factors
Case Studies and Research Findings
Q & A
Q. What are the key steps for synthesizing N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the oxalamide core via condensation of 2-cyanophenylamine with oxalyl chloride.
- Step 2 : Functionalization of the piperidin-4-ylmethyl group, including sulfamoylation with dimethylsulfamoyl chloride under anhydrous conditions.
- Step 3 : Coupling reactions (e.g., amide bond formation) between intermediates using catalysts like EDCI/HOBt.
Optimization requires precise control of temperature (e.g., 0–5°C for sulfamoylation), solvent polarity (e.g., DMF for coupling), and stoichiometric ratios. Purity is validated via HPLC (>95%) and mass spectrometry .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups and sulfamoyl moieties).
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., δ 7.8 ppm for cyanophenyl protons; δ 3.2 ppm for piperidine CH₂).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch) validate functional groups .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HepG2) with IC₅₀ determination.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate binding to protein active sites (e.g., kinase ATP-binding pockets). Key interactions: Hydrogen bonds with sulfamoyl groups, π-π stacking with cyanophenyl.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters: RMSD < 2 Å indicates stable binding.
- QSAR models : Correlate substituent electronegativity (e.g., cyanophenyl) with bioactivity .
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines.
- Metabolic stability assays : Test cytochrome P450 metabolism (e.g., CYP3A4) to rule out off-target effects.
- Membrane permeability : Use Caco-2 monolayers to assess efflux ratios (P-gp involvement) .
Q. What strategies improve the compound’s pharmacokinetic properties without altering its core structure?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility.
- Lipid nanoparticle encapsulation : Increase bioavailability (tested via in vivo AUC measurements).
- Co-crystallization : Improve thermal stability using co-formers like succinic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
